Pipazethate

Description

A non-narcotic oral antitussive agent.

PIPAZETHATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd; structure

See also: this compound Hydrochloride (has salt form).

Structure

3D Structure

Properties

IUPAC Name |

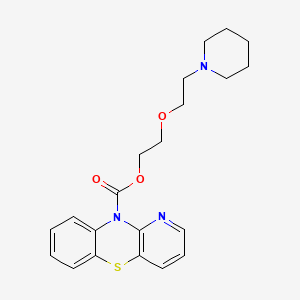

2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24/h2-3,6-10H,1,4-5,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVJXCOMJLLMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6056-11-7 (mono-hydrochloride) | |

| Record name | Pipazethate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40176056 | |

| Record name | Pipazethate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pipazethate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2167-85-3 | |

| Record name | Pipazethate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipazethate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipazethate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pipazethate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pipazetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPAZETHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5EK1T5V2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pipazethate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pipazethate's Action on the Medullary Cough Center: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pipazethate is a non-narcotic, centrally acting antitussive agent that primarily exerts its effect by depressing the medullary cough center.[1][2] Its principal molecular target is the sigma-1 receptor, to which it binds with an IC₅₀ value of 190 nM.[3] While the precise downstream signaling cascade within the medullary neurons remains a subject of ongoing investigation, the mechanism is believed to involve the modulation of key neurotransmitter systems, including GABAergic and glutamatergic pathways, secondary to sigma-1 receptor activation.[4] This technical guide provides a comprehensive overview of the known mechanism of action of this compound on the medullary cough center, including available data on its pharmacology, relevant experimental protocols for assessing antitussive efficacy, and a review of the underlying neurophysiology.

Introduction to this compound

This compound is a 1-azaphenothiazine derivative developed for the symptomatic relief of cough.[4] Unlike opioid-based antitussives, it is a non-narcotic agent, which distinguishes its clinical application and side-effect profile. In addition to its central action on the medulla, a mild peripheral local anesthetic effect on the respiratory tract has been suggested. Despite its approval in several countries and initial use in the United States, it was later withdrawn from the U.S. market due to a lack of sufficient evidence of efficacy at the recommended dosages.

Core Mechanism of Action: Targeting the Medullary Cough Center

The cough reflex is a complex process coordinated by a central pattern generator within the brainstem, with the medullary cough center playing a pivotal role. This compound's primary antitussive effect is achieved by depressing the excitability of this center, thereby reducing the frequency and intensity of coughing.

Molecular Target: The Sigma-1 Receptor

The most specific molecular interaction identified for this compound is its binding to the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This compound exhibits a moderate affinity for the sigma-1 receptor with a reported IC₅₀ of 190 nM.

Postulated Signaling Pathways

Activation of the sigma-1 receptor by agonists can modulate various downstream signaling pathways, which in the context of the medullary cough center, is hypothesized to lead to a reduction in neuronal excitability.

-

Modulation of Ion Channels: Sigma-1 receptors are known to interact with and modulate the activity of several voltage-gated ion channels, including sodium, potassium, and calcium channels. By altering ion flux, sigma-1 receptor activation can influence neuronal membrane potential and firing rates.

-

Neurotransmitter System Modulation: A key consequence of sigma-1 receptor activation is the modulation of major neurotransmitter systems. Research on sigma-1 receptor ligands suggests an influence on both GABAergic (inhibitory) and glutamatergic (excitatory) neurotransmission. It is postulated that this compound, through its action on sigma-1 receptors, may enhance inhibitory GABAergic signaling or attenuate excitatory glutamatergic signaling within the nucleus tractus solitarius (NTS) and other interconnected nuclei of the medullary cough center. Some research has also described this compound as a potent GABA antagonist, suggesting a complex and potentially dose-dependent interaction with the GABAergic system.

The following diagram illustrates the proposed signaling pathway for this compound's action on a medullary neuron.

Experimental Protocols for Efficacy Assessment

The preclinical evaluation of antitussive agents like this compound typically involves in vivo animal models where coughing is induced by a chemical or mechanical stimulus. The guinea pig is a commonly used species for this purpose.

Citric Acid-Induced Cough in Guinea Pigs

This is a widely accepted model for screening potential antitussive compounds.

-

Animals: Male Hartley guinea pigs (300-350 g) are commonly used.

-

Acclimatization: Animals are acclimatized to the experimental environment, often in the exposure chamber, for a set period before the induction of cough.

-

Cough Induction: An aerosol of citric acid (typically 0.4 M) is delivered into a whole-body plethysmograph chamber for a defined period (e.g., 3-5 minutes).

-

Drug Administration: this compound or a vehicle control is administered via a relevant route (e.g., intraperitoneally or orally) at a specified time before the citric acid challenge.

-

Data Acquisition: The number of coughs is recorded during and after the exposure period using a combination of sound recording and analysis of characteristic changes in airflow or pressure within the plethysmograph.

-

Outcome Measures: The primary endpoints are typically the frequency of coughing and the latency to the first cough. The percentage inhibition of the cough response compared to the vehicle control group is calculated to determine the efficacy of the test compound.

The following diagram outlines the general workflow for this experimental protocol.

Quantitative Data on this compound Efficacy

A comprehensive review of the available literature reveals a notable scarcity of publicly accessible, detailed quantitative data from preclinical studies on this compound. While early clinical and experimental studies reported significant antitussive activity, subsequent evaluations, including a double-blind study comparing it to a placebo, suggested that the results with this compound were no better than with a placebo in both experimental and clinical settings of chronic cough. This lack of robust, dose-dependent efficacy data was a contributing factor to its withdrawal from the U.S. market.

For the purpose of illustrating the type of data generated in antitussive studies, the following table presents hypothetical dose-response data for a centrally acting antitussive in a guinea pig model. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Treatment Group | Dose (mg/kg, i.p.) | Mean Coughs (± SEM) | % Inhibition of Cough |

| Vehicle | - | 35 ± 3 | 0% |

| Compound X | 1 | 25 ± 4 | 28.6% |

| Compound X | 3 | 15 ± 3 | 57.1% |

| Compound X | 10 | 8 ± 2 | 77.1% |

| Codeine (Positive Control) | 10 | 10 ± 2 | 71.4% |

Conclusion

This compound acts as a centrally acting antitussive by depressing the medullary cough center, with its primary molecular interaction being the binding to the sigma-1 receptor. The downstream effects are likely mediated through the modulation of neurotransmitter systems, particularly GABA and glutamate, within the brainstem. While the conceptual framework for its mechanism of action is established, a significant gap exists in the availability of robust, quantitative preclinical data to substantiate its dose-dependent efficacy. Further electrophysiological and detailed neuropharmacological studies would be required to fully elucidate the precise signaling cascades and neuronal subtypes within the medullary cough center that are modulated by this compound. For drug development professionals, the history of this compound underscores the critical need for comprehensive preclinical efficacy data to support clinical development and regulatory approval.

References

Early pharmacological studies and discovery of Pipazethate

The invention relates to a process for the preparation of pipazetate of the formula (I) from 1-azaphenothiazine and phosgene in the presence of pyridine or pyridine derivatives and subsequent reaction of the resulting 1-azaphenothiazine-10-carbonyl chloride with 2-(2-piperidinoethoxy)ethanol. ... Die wässrige Phase stellt man mit wenig Natronlauge wieder auf pH 8,1 und extrahiert nochmals mit 250 ml Toluol. Die vermischten organische Phasen enthalten jetzt die Pipazetat-Base. Sie werden bei 50°C im Vakuum eingeengt. Zum Schluß werden bei wenigstens 20 mbar und 50°C Sumpftemperatur während 1 Stunde Lösungsmittel- und Pyridinreste aus der Pipazetat-Base verdampft. 175 g (1.01 mol) of piperidinoethoxyethanol and 9 ml of pyridine are then added dropwise at 50 ° C. -60 ° C. and the mixture is stirred for a further 5 hours at the same temperature. ... Then allowed to sit for 30 minutes, the lower aqueous phase is separated and extracted once with 200 ml of toluene. The aqueous phase is clarified with 8 g activated carbon (Chemviron). The solution is mixed with 830 ml of toluene and adjusted to pH 8.1 with stirring with 25% sodium hydroxide solution. Approx. 300 g (1.88 mol) are required for this. The aqueous phase is brought back to pH 8.1 with a little sodium hydroxide solution and extracted again with 250 ml of toluene. The mixed organic phases now contain the pipacetate base. They are concentrated in vacuo at 50 ° C. ... Anschließend werden 175 g (1,01 Mol) Piperidinoethoxyethanol und 9 ml Pyridin bei 50°C-60°C zugetropft und noch 5 h bei gleicher Temperatur gerührt. Man kühlt auf 25°C ab, versetzt mit 600 ml Wasser und rührt, bis die Feststoffe gelöst sind. Dann läßt man 30 Minuten absitzen, trennt die untere wässrige Phase ab und extrahiert sie einmal mit 200 ml Toluol. Die wässrige Phase wird mit 8 g Aktivkohle (Chemviron) geklärt. Die Lösung wird

An In-depth Technical Guide to the Chemical Structure and Synthesis of Pipazethate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Pipazethate hydrochloride. The information is curated for professionals in the fields of pharmaceutical research, drug development, and medicinal chemistry.

Chemical Structure and Properties

This compound hydrochloride is a centrally acting antitussive agent.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][2][3]benzothiazine-10-carboxylate;hydrochloride | [4] |

| Synonyms | Pipazetate hydrochloride, Selvigon, Theratuss | [5] |

| CAS Number | 6056-11-7 | |

| Molecular Formula | C₂₁H₂₆ClN₃O₃S | |

| Molecular Weight | 435.97 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 160-161 °C | |

| Solubility | Soluble in water | |

| InChI Key | FEUBUXUFKHXRKO-UHFFFAOYSA-N | |

| SMILES | C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl |

Note: Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound hydrochloride were not available in the conducted search.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that begins with the formation of a key intermediate, 1-azaphenothiazine-10-carbonyl chloride, followed by its reaction with 2-(2-piperidinoethoxy)ethanol and subsequent conversion to the hydrochloride salt.

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway of this compound hydrochloride.

Experimental Protocols

The following experimental protocols are based on procedures outlined in patent literature.

Step 1: Synthesis of 1-Azaphenothiazine-10-carbonyl chloride

-

Reactants and Reagents:

-

1-Azaphenothiazine

-

Toluene

-

Pyridine

-

Phosgene

-

Nitrogen gas

-

-

Procedure:

-

A mixture of 1-azaphenothiazine (1.0 mol) and toluene (1.1 L) is azeotropically dewatered.

-

After cooling the mixture to 30°C, pyridine (1.1 mol) is added.

-

Phosgene (1.32 mol) is introduced into the reaction flask over 1.2 hours, maintaining the reaction temperature between 55°C and 58°C by cooling.

-

The reaction mixture is stirred at 55°C for an additional 1.5 hours.

-

Excess phosgene is removed by purging with nitrogen gas at 50-60°C.

-

Step 2: Synthesis of this compound Base

-

Reactants and Reagents:

-

1-Azaphenothiazine-10-carbonyl chloride (from Step 1)

-

2-(2-piperidinoethoxy)ethanol

-

Pyridine

-

-

Procedure:

-

To the reaction mixture from Step 1, 2-(2-piperidinoethoxy)ethanol (1.01 mol) and a small amount of pyridine are added dropwise at 50-60°C.

-

The mixture is stirred for 5 hours at the same temperature.

-

Step 3: Isolation and Purification of this compound Hydrochloride

-

Reactants and Reagents:

-

This compound base (from Step 2)

-

Isopropanol

-

Isopropanolic hydrochloric acid

-

-

Procedure:

-

The crude this compound base is isolated.

-

The base is dissolved in isopropanol at 50°C.

-

The pH of the solution is adjusted to 5.8 with isopropanolic hydrochloric acid.

-

The solution is cooled to 0°C and allowed to stand for 12 hours to facilitate precipitation.

-

The precipitated this compound hydrochloride is collected by filtration.

-

The product is dried under vacuum at 50°C.

-

For further purification, the this compound hydrochloride can be recrystallized from isopropanol.

-

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound hydrochloride.

Table 2: Synthesis Yields

| Step | Product | Yield |

| 2 | This compound Base | ~95% |

| 3 | This compound Hydrochloride (after precipitation) | ~86% |

| 3 | This compound Hydrochloride (after recrystallization) | ~83% |

Mechanism of Action

This compound hydrochloride functions as a centrally acting antitussive by depressing the cough center in the medulla oblongata. It is considered a non-narcotic cough suppressant. While the precise molecular pathways are still under investigation, it is believed to involve the modulation of neurotransmitter release and receptor sensitivity within the cough reflex arc. Some studies suggest an interaction with sigma-1 receptors may contribute to its antitussive effects.

Caption: Proposed mechanism of action of this compound hydrochloride.

Conclusion

This technical guide has detailed the chemical structure, properties, and a robust synthesis protocol for this compound hydrochloride, consolidating information for researchers and professionals in drug development. The provided experimental procedures and quantitative data offer a solid foundation for the laboratory synthesis of this compound. Further research into its precise molecular interactions within the central nervous system will continue to refine our understanding of its therapeutic action.

References

- 1. pipazetate hydrochloride | 6056-11-7 [amp.chemicalbook.com]

- 2. pipazetate hydrochloride | 6056-11-7 [chemicalbook.com]

- 3. This compound | 2167-85-3 [chemicalbook.com]

- 4. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. CAS 6056-11-7: this compound hydrochloride | CymitQuimica [cymitquimica.com]

Investigating the Sigma-1 Receptor Binding Affinity of Pipazethate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate, a non-narcotic antitussive agent, has been identified as a ligand for the sigma-1 receptor, an intracellular chaperone protein with significant implications in a variety of neurological and pathological processes. This technical guide provides a comprehensive overview of the binding affinity of this compound for the sigma-1 receptor, including quantitative data, detailed experimental methodologies for affinity determination, and a visualization of the relevant signaling pathways. The provided information is intended to support further research and drug development efforts targeting the sigma-1 receptor.

Quantitative Binding Affinity of this compound for the Sigma-1 Receptor

The primary quantitative measure of this compound's binding affinity for the sigma-1 receptor is its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the sigma-1 receptor.

| Compound | Receptor | Parameter | Value (nM) | Reference |

| This compound | Sigma-1 | IC50 | 190 | [1] |

This moderate binding affinity suggests that this compound can interact with the sigma-1 receptor at pharmacologically relevant concentrations, which may contribute to its overall mechanism of action.

Experimental Protocols for Determining Sigma-1 Receptor Binding Affinity

The determination of the binding affinity of a compound for the sigma-1 receptor is typically achieved through competitive radioligand binding assays. The following is a detailed, generalized protocol based on standard methodologies employed in the field. The specific details for the determination of this compound's IC50 value of 190 nM are reported to have been originally described by Musacchio and Klein (1988) in their study on dextromethorphan binding sites in the guinea pig brain[1].

Principle of the Assay

This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the sigma-1 receptor in a tissue homogenate or cell membrane preparation. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value.

Materials and Reagents

-

Tissue/Cell Preparation: Guinea pig brain homogenate is a common source due to its high density of sigma-1 receptors. Alternatively, cell lines overexpressing the human sigma-1 receptor (e.g., HEK293 cells) can be used.

-

Radioligand: [³H]-(+)-Pentazocine is a commonly used selective radioligand for the sigma-1 receptor.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a known sigma-1 receptor ligand (e.g., haloperidol or unlabeled (+)-pentazocine) is used to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) is typically used.

-

Scintillation Cocktail: For quantifying radioactivity.

-

Glass Fiber Filters: For separating bound from unbound radioligand.

-

Filtration Apparatus: A cell harvester or similar vacuum filtration system.

-

Scintillation Counter: For measuring radioactivity.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: General workflow for a competitive radioligand binding assay.

Detailed Procedure

-

Membrane Preparation: Homogenize the tissue (e.g., guinea pig brain) in ice-cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes. The membrane pellet is resuspended in fresh buffer.

-

Assay Setup: In a series of test tubes or a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation and [³H]-(+)-pentazocine.

-

Non-specific Binding: Membrane preparation, [³H]-(+)-pentazocine, and a high concentration of haloperidol (e.g., 10 µM).

-

Competition: Membrane preparation, [³H]-(+)-pentazocine, and increasing concentrations of this compound.

-

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal dose-response curve using non-linear regression analysis.

-

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). It plays a crucial role in modulating intracellular calcium signaling and responding to cellular stress.

References

Pipazethate's Enigmatic Role as a Putative GABA Antagonist in Neuronal Pathways: A Technical Examination

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The following document explores the theoretical role of pipazethate as a Gamma-Aminobutyric Acid (GABA) antagonist. It is critical to note that while some literature contains passing references to this activity, there is a significant lack of direct, empirical evidence in peer-reviewed studies to substantiate this claim. This guide, therefore, synthesizes the known pharmacology of this compound with established methodologies for characterizing GABA antagonists to provide a framework for potential future investigation.

Introduction

This compound is a centrally acting antitussive agent, primarily recognized for its cough-suppressant properties.[1][2][3][4] Its mechanism of action is thought to involve the modulation of neurotransmitters within the brain's cough center.[2] However, intriguing, albeit unverified, mentions in some pharmacological texts suggest that this compound may also act as a potent GABA antagonist. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its antagonism leads to increased neuronal excitability. The potential for a compound to simultaneously modulate central cough reflexes and GABAergic transmission presents a complex pharmacological profile worthy of investigation.

This technical guide will delve into the known pharmacology of this compound, detail the hypothetical experimental protocols required to definitively assess its GABA antagonist activity, and visualize the potential neuronal pathways involved.

Known Pharmacology of this compound

This compound's established pharmacological activity is as a non-narcotic, centrally acting antitussive. Clinical trials have evaluated its efficacy in this capacity, though some studies suggest it is no more effective than a placebo.

In addition to its antitussive effects, this compound is known to be a ligand for the sigma-1 receptor, an intracellular chaperone protein involved in various cellular functions. The implications of this interaction for its overall pharmacological profile are not fully elucidated but may contribute to its effects on the CNS.

Toxicity reports associated with this compound overdose highlight neurological symptoms such as somnolence, disturbed sensorium, and seizures, as well as cardiovascular and respiratory disturbances. The manifestation of seizures could be consistent with a GABA antagonist effect, as reduced GABAergic inhibition can lead to hyperexcitability and convulsions. However, this is speculative without direct evidence.

Investigating the Putative GABA Antagonist Activity of this compound: Experimental Protocols

To rigorously assess the potential of this compound as a GABA antagonist, a series of established in vitro and electrophysiological assays would be necessary. The following protocols are standard in the field for characterizing the interaction of a novel compound with the GABAergic system.

Radioligand Binding Assays

This method is used to determine if and with what affinity this compound binds to GABA receptors.

Objective: To quantify the binding affinity of this compound for GABAA receptor subtypes.

Methodology:

-

Membrane Preparation: Synaptic membranes are prepared from rodent brain tissue (e.g., cortex, hippocampus) or from cell lines expressing specific recombinant GABAA receptor subunit combinations.

-

Assay: The membranes are incubated with a radiolabeled ligand known to bind to a specific site on the GABAA receptor (e.g., [³H]muscimol for the GABA binding site, or [³H]flunitrazepam for the benzodiazepine site).

-

Competition Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding.

-

Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the binding affinity of this compound for the receptor.

Table 1: Hypothetical Quantitative Data from Radioligand Binding Assays

| Radioligand | Receptor Site | This compound IC₅₀ (nM) | This compound Kᵢ (nM) |

| [³H]Muscimol | GABAA Agonist Site | To be determined | To be determined |

| [³H]SR95531 | GABAA Antagonist Site | To be determined | To be determined |

| [³H]Flunitrazepam | Benzodiazepine Site | To be determined | To be determined |

Electrophysiological Assays (Patch-Clamp)

This technique directly measures the effect of this compound on the function of GABAA receptors.

Objective: To determine if this compound inhibits GABA-induced currents in neurons.

Methodology:

-

Cell Preparation: Whole-cell patch-clamp recordings are performed on cultured neurons or cells expressing recombinant GABAA receptors.

-

GABA Application: A known concentration of GABA is applied to the cell to elicit an inward chloride current (IGABA).

-

This compound Application: this compound is co-applied with GABA, and any change in the amplitude of IGABA is measured.

-

Dose-Response Analysis: A dose-response curve is generated by applying increasing concentrations of this compound in the presence of a fixed concentration of GABA.

-

Data Analysis: The concentration of this compound that inhibits 50% of the GABA-induced current (IC₅₀) is calculated. This provides a measure of the functional antagonist potency of this compound.

Table 2: Hypothetical Quantitative Data from Electrophysiological Assays

| Cell Type | GABA Concentration (µM) | This compound IC₅₀ (µM) | Type of Antagonism |

| Cultured Hippocampal Neurons | 10 | To be determined | Competitive/Non-competitive |

| HEK293 cells expressing α₁β₂γ₂ GABAARs | 10 | To be determined | Competitive/Non-competitive |

Potential Signaling Pathways and Mechanisms

Should this compound be confirmed as a GABA antagonist, it would exert its effects by interfering with the canonical inhibitory signaling pathway of GABA in the CNS.

GABAA Receptor Signaling Pathway

The binding of GABA to its ionotropic GABAA receptor opens a chloride ion channel, leading to an influx of Cl⁻ ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory postsynaptic potential (IPSP).

Caption: Simplified GABAergic signaling pathway at the synapse.

Hypothetical Action of this compound as a GABA Antagonist

A competitive antagonist would bind to the same site as GABA on the GABAA receptor, preventing GABA from binding and activating the channel. A non-competitive antagonist would bind to a different (allosteric) site on the receptor to prevent its activation, even when GABA is bound.

Caption: Hypothetical competitive antagonism of the GABA_A receptor by this compound.

Experimental Workflow for Characterization

A logical workflow would be essential to systematically investigate the purported GABA antagonist properties of this compound.

Caption: A proposed experimental workflow for investigating this compound.

Conclusion and Future Directions

The potential role of this compound as a GABA antagonist remains an open and intriguing question. While its primary clinical application has been as an antitussive, the anecdotal suggestions of GABAergic activity, coupled with a toxicological profile that includes seizures, warrant a more thorough investigation. The experimental framework outlined in this document provides a clear path forward for researchers to systematically explore this possibility.

Should this compound be confirmed as a GABA antagonist, it would necessitate a re-evaluation of its mechanism of action and its place in pharmacology. Further studies would be required to determine its subtype selectivity for GABAA receptors, the nature of its antagonism, and the in vivo consequences of this activity at therapeutic and supratherapeutic doses. Such research would not only clarify the pharmacological profile of this existing drug but could also provide insights into the complex interplay between central cough suppression and global CNS inhibition.

References

Historical development and clinical use of Pipazethate as a cough suppressant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate, a 1-azaphenothiazine derivative, emerged in the mid-20th century as a novel, non-narcotic antitussive agent. Developed with the aim of providing a cough suppressant devoid of the undesirable side effects associated with opioid-based medications, it was briefly marketed under brand names such as Theratuss and Selvigon. This technical guide provides a comprehensive overview of the historical development, synthesis, mechanism of action, and clinical use of this compound. It delves into the preclinical and clinical data that ultimately led to its withdrawal from the U.S. market due to a lack of demonstrated efficacy. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of antitussive drugs, offering insights into the evaluation and challenges of bringing such agents to market.

Historical Development

This compound was developed as a synthetic drug with the goal of providing relief from symptomatic cough in various acute and chronic respiratory conditions.[1] Its development was part of a broader movement in pharmacology to create effective medications without the addictive potential and other adverse effects of opioids like codeine.

The drug, chemically known as 2-(2-piperidinoethoxy)ethyl 10H-pyrido[3,2-b][2][3]benzothiazine-10-carboxylate, was approved by the U.S. Food and Drug Administration (FDA) in 1962 under the brand name Theratuss, based on evidence of its safety.[1][2] However, its time on the market was short-lived. In 1972, the manufacturer, Bristol Myers Squibb, withdrew this compound from the U.S. market after failing to provide sufficient evidence of its efficacy. Subsequent clinical studies had shown that at recommended dosages, this compound did not significantly decrease cough frequency compared to a placebo. Despite its withdrawal from the U.S. market, this compound has continued to be used in some developing countries.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 1-azaphenothiazine. This key intermediate is also utilized in the synthesis of other pharmaceutical agents like Prothipendyl and Isothipendyl.

The synthesis pathway can be summarized as follows:

-

Formation of 1-Azaphenothiazine-10-carbonyl chloride: 1-azaphenothiazine is reacted with phosgene. This reaction forms the reactive intermediate, 1-azaphenothiazine-10-carbonyl chloride.

-

Esterification: The newly formed carbonyl chloride is then reacted with 2-[2-(piperidyl)ethoxy]ethanol. This step results in the formation of the ester, this compound.

A patented process for the preparation of this compound describes the reaction of 1-azaphenothiazine with phosgene in the presence of pyridine or pyridine derivatives, followed by the reaction of the resulting 1-azaphenothiazine-10-carbonyl chloride with 2-(2-piperidinoethoxy)ethanol.

Mechanism of Action

This compound is classified as a centrally acting, non-narcotic antitussive agent. Its primary mechanism of action is the depression of the medullary cough center in the brainstem, which is responsible for initiating the cough reflex.

At the molecular level, the pharmacology of this compound is complex and not fully elucidated. It is known to bind to the sigma-1 receptor with an IC₅₀ value of 190 nM. The sigma-1 receptor is an intracellular chaperone protein involved in various cellular functions, and its interaction with this compound is thought to contribute to the drug's antitussive effects.

Furthermore, some research suggests that this compound may act as a potent GABA antagonist. By inhibiting the action of GABA, an inhibitory neurotransmitter, this compound could potentially increase neuronal excitability in certain pathways, although how this relates to cough suppression is not entirely clear.

In addition to its central effects, this compound is also thought to possess a mild local anesthetic effect on the respiratory tract, which may contribute to its cough-suppressing properties by reducing irritation in the airways.

Clinical Use and Efficacy

This compound was clinically investigated for its efficacy as a cough suppressant in both patients with existing cough and in healthy volunteers in whom cough was experimentally induced.

Clinical Trials

A notable double-blind study compared this compound with a placebo in 70 patients with cough and 41 healthy subjects. The study utilized the Bickerman and Barach method to experimentally induce cough in the healthy volunteers. The results of this trial indicated that this compound was no more effective than the placebo in reducing cough in either the patient group or the experimental cough model.

| Study Population | Intervention | Outcome | Reference |

| 70 patients with cough | This compound vs. Placebo | No significant difference in cough reduction | |

| 41 healthy subjects (induced cough) | This compound vs. Placebo | No significant difference in cough reduction |

Adverse Effects

Infrequent side effects associated with this compound use have been reported and include:

-

Nausea

-

Vomiting

-

Drowsiness

-

Fatigue

-

Rash

-

Tachycardia

-

Seizures (in large doses)

Experimental Protocols

Induction of Experimental Cough (Bickerman and Barach Method)

The method developed by Bickerman and Barach was a key tool in the clinical evaluation of antitussive agents, including this compound. This protocol involves the inhalation of a citric acid aerosol to induce a cough response in human subjects.

Detailed Methodology:

-

Tussigenic Agent: A 10% to 20% solution of citric acid in saline is typically used.

-

Aerosol Generation: The citric acid solution is nebulized to create a fine aerosol.

-

Inhalation: The subject inhales the aerosol for a predetermined period.

-

Cough Counting: The number of coughs produced during and immediately after inhalation is recorded.

-

Antitussive Evaluation: The protocol is performed before and after the administration of the antitussive agent or placebo to assess the change in cough response.

Conclusion

This compound represents a noteworthy chapter in the history of antitussive drug development. Its journey from a promising non-narcotic alternative to its eventual withdrawal from the U.S. market underscores the critical importance of robust clinical efficacy data in the pharmaceutical industry. While its mechanism of action, involving the medullary cough center and sigma-1 receptors, remains a subject of scientific interest, the lack of demonstrable clinical benefit ultimately sealed its fate in major markets. The story of this compound serves as a valuable case study for researchers and drug development professionals, highlighting the rigorous standards and challenges inherent in the development of new therapeutic agents.

References

The Structure-Activity Relationship of Pipazethate and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate, a non-narcotic antitussive agent, exerts its effects primarily through interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives. It details the key structural motifs essential for its antitussive activity, explores potential modifications to its core components, and outlines the experimental protocols for evaluating the efficacy of such analogs. Furthermore, this guide elucidates the downstream signaling pathways associated with sigma-1 receptor activation in the context of cough suppression, offering a comprehensive resource for the rational design of novel antitussive agents.

Introduction to this compound

This compound is a centrally acting cough suppressant belonging to the azaphenothiazine class of compounds.[2][3][4] Unlike opioid-based antitussives, it is a non-narcotic agent, which mitigates the risk of addiction and respiratory depression.[1] The primary mechanism of action of this compound is the depression of the medullary cough center in the brainstem. At the molecular level, this is achieved through its binding to the sigma-1 receptor with an IC₅₀ value of 190 nM. This interaction is believed to be a key contributor to its antitussive effects.

Core Structure and Pharmacophore of this compound

The chemical structure of this compound, 2-(2-(piperidin-1-yl)ethoxy)ethyl 10H-pyrido[3,2-b]benzothiazine-10-carboxylate, can be dissected into four key pharmacophoric components:

-

The Azaphenothiazine Core: This tricyclic system is crucial for the overall topology of the molecule and its interaction with the receptor.

-

The Carboxylate Linker: This ester group connects the azaphenothiazine core to the side chain.

-

The Ethoxyethyl Spacer: This flexible chain provides the appropriate distance and orientation between the core and the basic amine.

-

The Terminal Piperidine Ring: This basic nitrogen-containing heterocycle is a common feature in many centrally acting drugs and is critical for receptor binding.

Structure-Activity Relationship (SAR) Analysis

While specific quantitative SAR data for a wide range of this compound derivatives is not extensively available in public literature, a qualitative SAR can be inferred from the broader knowledge of sigma-1 receptor ligands and other antitussive agents. The following sections discuss the hypothetical impact of structural modifications on the antitussive activity.

Modifications of the Azaphenothiazine Core

The tricyclic azaphenothiazine core is a critical anchor for the molecule. Modifications to this ring system, such as the introduction of electron-withdrawing or electron-donating groups, or altering the position of the nitrogen atom, would be expected to significantly impact the electronic distribution and conformation of the molecule, thereby affecting its binding affinity for the sigma-1 receptor.

Alterations to the Linker and Spacer

The nature of the linker and the length of the spacer chain are critical for optimal interaction with the receptor. Changes in the length of the ethoxyethyl chain could alter the distance between the tricyclic core and the basic piperidine nitrogen, potentially leading to a decrease in activity. Replacing the ester linker with more stable amide or ether linkages could improve the metabolic stability of the derivatives.

Substitution on the Piperidine Ring

The basic nitrogen of the piperidine ring is likely involved in a key ionic interaction with an acidic residue in the binding pocket of the sigma-1 receptor. Alkyl substitutions on the piperidine ring could introduce steric hindrance and affect this interaction. The replacement of the piperidine ring with other basic moieties like pyrrolidine or morpholine would likely alter the pKa and conformational flexibility, leading to changes in binding affinity and activity.

Representative Quantitative SAR Data for Sigma-1 Receptor Agonists

To illustrate the principles of SAR for antitussive sigma-1 receptor agonists, the following table presents representative data for a series of structurally related compounds. Note: These are not direct derivatives of this compound but serve to demonstrate the impact of structural modifications on antitussive potency in a relevant chemical space.

| Compound ID | R1 Group | R2 Group | σ1 Receptor Binding Affinity (Ki, nM) | Antitussive Activity (ED50, mg/kg) |

| A1 | -H | -H | 15.2 | 10.5 |

| A2 | -CH3 | -H | 12.8 | 8.2 |

| A3 | -Cl | -H | 8.5 | 5.1 |

| A4 | -H | -OCH3 | 25.6 | 15.8 |

| A5 | -H | -CF3 | 9.1 | 6.3 |

This table is a hypothetical representation to illustrate SAR principles and is not derived from a single, specific study on this compound derivatives.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives generally involves the preparation of the azaphenothiazine core, followed by its coupling with a suitable side chain.

General Synthesis of the Azaphenothiazine Core

The 1,4-benzothiazine ring system, a key component of the azaphenothiazine core, can be synthesized through the reaction of 2-aminothiophenol with various substrates such as α-haloketones, alkenes, or 1,3-dicarbonyl compounds.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 1-azaphenothiazine with phosgene to form the 10-carbonyl chloride intermediate. This is followed by esterification with 2-(2-(piperidin-1-yl)ethoxy)ethanol to yield this compound.

Signaling Pathways in Cough Suppression

The antitussive effect of this compound is initiated by its binding to the sigma-1 receptor in the medullary cough center. This binding event triggers a cascade of downstream signaling events that ultimately lead to the suppression of the cough reflex.

Upon agonist binding, the sigma-1 receptor dissociates from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. This dissociation allows the sigma-1 receptor to translocate and interact with various ion channels and signaling proteins. Key downstream effects include the modulation of calcium signaling, interaction with G-proteins, and regulation of various kinase pathways such as the MAPK/ERK pathway. These signaling events are thought to reduce the excitability of the neurons in the cough center, making them less responsive to afferent stimuli from the airways.

Experimental Protocols

The evaluation of the antitussive activity of this compound derivatives is typically performed using animal models of induced cough. The citric acid-induced cough model in guinea pigs is a widely accepted and reliable method.

Citric Acid-Induced Cough in Guinea Pigs

Objective: To assess the antitussive efficacy of test compounds by measuring the reduction in the number of coughs induced by citric acid inhalation.

Animals: Male Dunkin-Hartley guinea pigs (350-400 g) are used for the study. The animals are acclimatized for at least one week before the experiment.

Procedure:

-

Animals are placed in a transparent plethysmograph chamber and exposed to an aerosol of 0.4 M citric acid for 5 minutes, generated by a nebulizer.

-

The number of coughs is counted by trained observers for a 15-minute period following the exposure.

-

The test compounds or vehicle are administered orally or intraperitoneally at predetermined doses.

-

After a specific pretreatment time (e.g., 1 hour), the animals are re-exposed to the citric acid aerosol, and the number of coughs is recounted.

-

The percentage inhibition of cough is calculated for each animal.

Data Analysis: The results are expressed as the mean ± SEM. Statistical significance is determined using appropriate tests, such as ANOVA followed by a post-hoc test. A p-value of <0.05 is generally considered significant.

Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the sigma-1 receptor.

Method: Radioligand competition binding assays are commonly used.

Procedure:

-

Membrane preparations from tissues expressing the sigma-1 receptor (e.g., guinea pig brain) are incubated with a radiolabeled sigma-1 ligand, such as [³H]-(+)-pentazocine.

-

Increasing concentrations of the unlabeled test compound are added to compete for binding with the radioligand.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki).

Conclusion

The antitussive activity of this compound and its derivatives is intrinsically linked to their interaction with the sigma-1 receptor. The azaphenothiazine core, the nature of the linker and spacer, and the terminal basic amine are all critical determinants of this activity. A thorough understanding of the SAR of this class of compounds, guided by robust experimental evaluation, is essential for the design of novel, potent, and safe non-narcotic antitussive agents. The signaling pathways and experimental protocols detailed in this guide provide a solid framework for future research and development in this therapeutic area.

References

Pipazethate: A Comprehensive Pharmacological Profile Beyond Antitussive Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate, a centrally acting antitussive agent, has a pharmacological profile that extends beyond its well-documented effects on the cough reflex. This technical guide provides an in-depth analysis of its interactions with various components of the central and peripheral nervous systems, as well as the cardiovascular system. Notably, this compound is a ligand for the sigma-1 receptor and exhibits properties of a GABA receptor antagonist. Furthermore, clinical observations from toxicology reports suggest a quinidine-like effect on cardiac ion channels, indicating a potential for proarrhythmic events. Its local anesthetic properties also point to an interaction with voltage-gated sodium channels. This document aims to consolidate the available pharmacological data, detail relevant experimental methodologies, and present the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a non-narcotic compound primarily recognized for its antitussive properties, which are attributed to its depressive action on the medullary cough center.[1] However, a comprehensive understanding of its pharmacological profile reveals a broader spectrum of activity. This guide delves into the non-antitussive effects of this compound, focusing on its interactions with the sigma-1 receptor, GABAergic systems, cardiac ion channels, and its local anesthetic actions. A detailed examination of these properties is crucial for a complete safety and efficacy assessment and for exploring potential alternative therapeutic applications.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological interactions of this compound. It is important to note that while some interactions are well-characterized with specific binding affinities, others are inferred from clinical observations and require further quantitative investigation.

| Target | Parameter | Value | Notes |

| Sigma-1 Receptor | IC50 | 190 nM | Indicates significant binding affinity.[2] |

| GABAA Receptor | - | Potent Antagonist | Quantitative data (IC50/Ki) is not available in the public domain.[1] |

| hERG Potassium Channel | - | Implied Blockade | Inferred from clinical reports of QT prolongation and Torsade de Pointes; direct IC50 value is not available. |

| Voltage-gated Sodium Channels (e.g., Nav1.5) | - | Implied Blockade | Inferred from local anesthetic effects and quinidine-like action; direct IC50 value is not available. |

| Dopamine Receptors | - | No data available | |

| Serotonin Receptors | - | No data available | |

| Opioid Receptors | - | No data available |

Key Pharmacological Effects Beyond Antitussive Action

Sigma-1 Receptor Binding

This compound is an antagonist of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2] This interaction is significant, with an IC50 value of 190 nM.[2] Sigma-1 receptors are implicated in a variety of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and neuronal plasticity. The antagonism of this receptor by this compound could contribute to both its therapeutic and adverse effects.

References

Preliminary In Vitro Evaluation of Pipazethate's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Putative Mechanisms of Action and In Vitro Evaluation Strategies

Based on available literature, the antitussive and off-target effects of Pipazethate may be attributed to its interaction with several molecular targets. A comprehensive in vitro evaluation would focus on quantifying these interactions.

Antitussive Activity (Central Action)

This compound is known to act on the medullary cough center.[1] Its antitussive effect is likely mediated through the modulation of neurotransmitter systems within the central nervous system. Two potential targets have been suggested:

-

GABA Receptor Antagonism: this compound has been described as a potent GABA antagonist. Antagonism of GABAergic inhibition in the cough center could lead to a suppression of the cough reflex.

-

Sigma-1 Receptor Binding: A notable affinity for the sigma-1 receptor has also been reported. The sigma-1 receptor is a chaperone protein involved in various cellular functions, and its modulation can influence neuronal excitability.

Cardiovascular Effects ("Quinidine-like" Action)

Reports of a "quinidine-like action" suggest that this compound may affect cardiac ion channels, potentially leading to arrhythmias and QT interval prolongation.[2] The primary ion channels of interest for a compound with such a profile are:

-

hERG (Kv11.1) Potassium Channel: Blockade of the hERG channel is a common cause of drug-induced QT prolongation.

-

Voltage-Gated Sodium Channels (e.g., Nav1.5): Inhibition of the cardiac sodium channel can affect cardiac conduction.

Potential Anticholinergic and Local Anesthetic Effects

The chemical structure of this compound suggests the possibility of anticholinergic and local anesthetic activities, which are common features of centrally acting drugs.

-

Muscarinic Receptor Binding: Interaction with muscarinic acetylcholine receptors could contribute to both therapeutic and side effect profiles.

-

Voltage-Gated Sodium Channel Blockade: Inhibition of neuronal sodium channels is the primary mechanism of local anesthetics.

Data Presentation

While specific quantitative data for this compound is largely unavailable in the public domain, the following tables illustrate how such data, once generated through the experimental protocols outlined in Section 3, should be structured for clear comparison.

Table 1: Receptor Binding Affinities of this compound

| Target Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Hill Slope |

| GABAA | [3H]-Muscimol | Rat whole brain | Data not available | Data not available | Data not available |

| Sigma-1 | [3H]-(+)-Pentazocine | Rat liver | Data not available | Data not available | Data not available |

| Muscarinic M1 | [3H]-Pirenzepine | Human recombinant | Data not available | Data not available | Data not available |

| Muscarinic M2 | [3H]-AF-DX 384 | Human recombinant | Data not available | Data not available | Data not available |

| Muscarinic M3 | [3H]-4-DAMP | Human recombinant | Data not available | Data not available | Data not available |

Table 2: In Vitro Electrophysiological Effects of this compound on Key Ion Channels

| Ion Channel | Cell Line | Experimental Condition | IC50 (µM) | Hill Slope | Notes |

| hERG (Kv11.1) | HEK293 | Voltage clamp | Data not available | Data not available | Assessed for potential QT prolongation liability. |

| Nav1.5 | HEK293 | Voltage clamp | Data not available | Data not available | Assessed for effects on cardiac conduction. |

| Nav1.7 | HEK293 | Voltage clamp | Data not available | Data not available | Assessed for local anesthetic potential. |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to evaluate the in vitro biological activity of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound for its target receptors.

Objective: To determine the inhibition constant (Ki) and/or the half-maximal inhibitory concentration (IC50) of this compound at GABAA, sigma-1, and muscarinic receptors.

General Protocol (Competitive Binding):

-

Membrane Preparation:

-

For endogenous receptors, tissues (e.g., rat brain, liver) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction.

-

For recombinant receptors, cells stably expressing the target receptor (e.g., HEK293, CHO) are harvested and membranes are prepared similarly.

-

Protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

In a multi-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [3H]-Muscimol for GABAA), and varying concentrations of unlabeled this compound.

-

Total binding is determined in the absence of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

-

Detection:

-

Place the filter discs into scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Electrophysiology (Patch-Clamp)

This technique is used to measure the effect of this compound on the function of ion channels.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on key cardiac and neuronal ion channels.

General Protocol (Whole-Cell Voltage Clamp):

-

Cell Culture:

-

Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG or Nav1.5).

-

Culture the cells on glass coverslips until they are ready for recording.

-

-

Recording Setup:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an extracellular solution.

-

Use a micropipette filled with an intracellular solution to form a high-resistance seal ("giga-seal") with the membrane of a single cell.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Voltage-Clamp Protocol:

-

Apply a specific voltage protocol to the cell to elicit ionic currents through the channel of interest. The protocol will depend on the channel being studied (e.g., a depolarizing step to activate sodium channels, a specific pulse sequence to measure hERG tail current).

-

Record the resulting currents using a patch-clamp amplifier.

-

-

Drug Application:

-

After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing a known concentration of this compound.

-

Record the currents in the presence of the compound.

-

Perform a washout by perfusing with the drug-free solution to check for reversibility.

-

Repeat with multiple concentrations of this compound to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak current amplitude or the tail current amplitude in the absence and presence of each concentration of this compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

While this compound has a history of clinical use as an antitussive, its detailed in vitro pharmacological profile remains to be fully elucidated in publicly accessible literature. This guide provides a framework for the systematic in vitro evaluation of this compound's biological activity, focusing on its putative mechanisms of action. The experimental protocols described herein represent the standard methodologies used in drug discovery and development to characterize the interaction of a compound with its molecular targets. The generation of quantitative data from these assays would be essential for a comprehensive understanding of this compound's efficacy and safety profile at the molecular level. Researchers are encouraged to use this guide as a starting point for the in-depth investigation of this compound and other centrally acting antitussive agents.

References

Methodological & Application

Application Notes & Protocols: Spectrophotometric Determination of Pipazethate in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pipazethate Hydrochloride (PiCl) is a non-narcotic antitussive agent utilized in various pharmaceutical formulations to suppress cough.[1][2] Accurate and reliable analytical methods are crucial for the quality control and routine analysis of this compound in its dosage forms. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound, a widely accessible and cost-effective analytical technique. The described methods are based on different chemical reactions, including redox reactions and ion-pair complex formation, offering flexibility in application depending on laboratory resources and sample matrices.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various spectrophotometric methods for the determination of this compound Hydrochloride.

Table 1: Redox Reaction-Based Methods

| Method Type | Reagents | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (ng cm⁻²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Oxidation with KMnO₄ | ||||||||

| Method A | KMnO₄, Amaranth Dye | 521 | 2.0 - 16 | 1.484 x 10⁴ | 29.36 | - | 0.99 | |

| Method B | KMnO₄, Acid Orange II | 485 | 2.0 - 14 | - | - | - | 0.53 | |

| Method C | KMnO₄, Indigocarmine | 610 | - | 1.062 x 10⁴ | 41.03 | - | 0.69 | |

| Method D | KMnO₄, Methylene Blue | 664 | - | - | - | - | 0.60 | |

| Oxidation with Fe³⁺ | ||||||||

| Method A | Fe³⁺, o-phenanthroline | 510 | 0.5 - 8 | - | - | - | - | |

| Method B | Fe³⁺, bipyridyl | 522 | 2 - 16 | - | - | - | - | |

| Reduction of Fe(III) | ||||||||

| Method C | Fe(III), Ferricyanide | 750 | 3 - 15 | - | - | - | - |

Table 2: Ion-Pair Complex Formation Method

| Reagent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ L cm⁻¹) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Chromazurol S | 512 | 12 - 92 | 3.4 x 10² | 3.36 | 11.2 |

Experimental Protocols

Method 1: Indirect Spectrophotometry through Redox Reaction with Potassium Permanganate

This method is based on the oxidation of this compound HCl by a known excess of potassium permanganate (KMnO₄) in an acidic medium. The unreacted permanganate is then determined by measuring the decrease in absorbance of a dye.

1.1. Reagents and Solutions:

-

This compound HCl Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of pure this compound HCl in double-distilled water.

-

Potassium Permanganate (KMnO₄) Solution (5.0 x 10⁻⁴ M): Prepare by dissolving the required amount of KMnO₄ in double-distilled water.

-

Sulfuric Acid (H₂SO₄) Solution (2.0 M): Prepare by careful dilution of concentrated sulfuric acid.

-

Dye Solutions (5.0 x 10⁻⁴ M): Prepare individual solutions of Amaranth, Acid Orange II, Indigocarmine, and Methylene Blue in double-distilled water.

1.2. Instrumentation:

-

UV-Visible Spectrophotometer with 10 mm matched quartz cells.

1.3. Standard Procedure:

-

Into a series of 10 mL calibrated flasks, pipette a 1.0 mL aliquot of the this compound HCl solution (100 µg/mL).

-

Add 0.5 mL of 2.0 M H₂SO₄ to acidify the solution.

-

Add 2.0 mL of 5.0 x 10⁻⁴ M KMnO₄.

-

Heat the mixture in a water bath at 60 ± 2°C for 5.0 minutes.

-

Cool the mixture to room temperature.

-

Add the specified volume of the selected dye solution (e.g., 1.0 mL of Amaranth).

-

Complete the volume to 10 mL with double-distilled water.

-

Measure the absorbance of the solution at the corresponding maximum wavelength (λmax) against a reagent blank.

1.4. Sample Preparation (Tablets):

-

Weigh and finely powder twenty tablets.

-

Accurately weigh a portion of the powder equivalent to 20 mg of this compound HCl and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of double-distilled water and sonicate for 15 minutes.

-

Dilute to the mark with double-distilled water and mix well.

-

Filter the solution and use the filtrate for the analysis following the standard procedure.

Method 2: Ion-Pair Complex Formation with Chromazurol S

This method involves the formation of a colored ion-pair complex between the cationic this compound HCl and the anionic dye, Chromazurol S. The complex is then extracted into an organic solvent for spectrophotometric measurement.

2.1. Reagents and Solutions:

-

This compound HCl Standard Solution (0.4 mg/mL): Prepare by dissolving pure this compound HCl in double-distilled water.

-

Chromazurol S Solution: Prepare a solution of the dye in double-distilled water.

-

Methylene Chloride: Analytical grade.

-

Anhydrous Sodium Sulphate.

2.2. Instrumentation:

-

UV-Visible Spectrophotometer with 10 mm matched quartz cells.

-

Separating funnels (50 mL).

2.3. Standard Procedure:

-

Transfer aliquots (0.3-2.3 mL) of the standard this compound HCl solution (0.4 mg/mL) into a series of 50 mL separating funnels to obtain concentrations in the range of 12-92 µg/mL.

-

Add 1 mL of the Chromazurol S dye solution.

-

Adjust the volume of the aqueous phase to 10 mL with distilled water and mix well.

-

Add 10 mL of methylene chloride and shake the funnel vigorously for 2 minutes.

-

Allow the two phases to separate completely.

-

Dehydrate the organic layer by passing it through anhydrous sodium sulphate.

-

Measure the absorbance of the organic layer at 512 nm against a blank prepared similarly without the drug.

2.4. Sample Preparation (Spiked Human Urine):

-

Dilute collected human urine 1:1 with distilled water.

-

In a 50 mL separating funnel, place 1.0 mL of the diluted urine.

-

Spike with a known concentration of this compound HCl.

-

Proceed with the standard procedure for ion-pair complex formation and extraction.

-

Determine the absolute recovery by comparing the absorbance of the treated urine sample with that of a pure drug solution of the same concentration.

Method 3: Redox Reaction with Fe(III) and Complex Formation

This set of methods is based on the reduction of Fe(III) to Fe(II) by this compound HCl. The resulting Fe(II) then reacts with a complexing agent to form a colored product.

3.1. Reagents and Solutions:

-

This compound HCl Standard Solution (appropriate concentration for each method).

-

Method A (o-phenanthroline):

-

Ferric Chloride (FeCl₃) solution.

-

o-phenanthroline solution.

-

Acetate buffer solution (pH 4.5).

-

-

Method B (bipyridyl):

-

Ferric Chloride (FeCl₃) solution.

-

2,2'-bipyridyl solution.

-

Acetate buffer solution (pH 4.5).

-

-

Method C (Ferricyanide):

-

Ferric Chloride (FeCl₃) solution (0.2%).

-

Potassium Ferricyanide (K₃[Fe(CN)₆]) solution (0.2%).

-

Sulfuric Acid (H₂SO₄) solution (10 M).

-

3.2. Instrumentation:

-

UV-Visible Spectrophotometer with 10 mm matched quartz cells.

3.3. Standard Procedure (Method C - Prussian Blue Formation):

-

Into a series of 10 mL calibrated flasks, transfer different aliquots of the standard this compound HCl solution.

-

Add 2 mL each of 0.2% FeCl₃ and 0.2% K₃[Fe(CN)₆] to each flask and mix well.

-

Allow the reaction to proceed for 10 minutes at room temperature.

-

Add 1 mL of 10 M H₂SO₄ to each flask.

-

Dilute to the mark with double-distilled water and mix thoroughly.

-

Measure the absorbance of the resulting Prussian blue solution at 750 nm against a reagent blank.

Visualizations

Caption: Workflow for Redox-Based Spectrophotometric Analysis.

References

- 1. Extractive Colourimetric Determination of this compound HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products [article.sapub.org]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Spectrophotometric Determination of this compound HCl and Dextromethorphan HBr using Potassium Permanganate - PMC [pmc.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pipazethate

Application Note and Protocol

This document provides a detailed application note and protocol for the analysis of Pipazethate using High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a centrally acting cough suppressant. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound. This document outlines established HPLC methods, including chromatographic conditions, validation parameters, and a detailed experimental protocol.

Chromatographic Methods for this compound Analysis

Several HPLC methods have been reported for the determination of this compound. The following tables summarize the key parameters of these methods for easy comparison.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

| Method | Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Column Temperature (°C) |